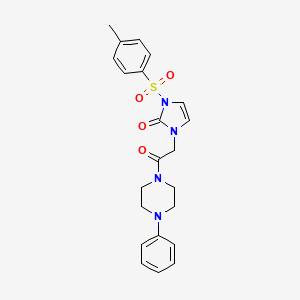

1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one

Description

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-18-7-9-20(10-8-18)31(29,30)26-16-15-25(22(26)28)17-21(27)24-13-11-23(12-14-24)19-5-3-2-4-6-19/h2-10,15-16H,11-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXMZXZBCVVQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the tosyl group and the phenylpiperazine moiety. Key reagents include tosyl chloride, phenylpiperazine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Substitution: The tosyl group can be substituted with other functional groups to create derivatives with varied biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 350.44 g/mol. It features a tosyl group, which enhances its solubility and biological activity. The imidazole ring plays a crucial role in its interaction with biological targets.

Anticonvulsant Activity

Research has demonstrated that derivatives of the compound exhibit significant anticonvulsant properties. A study synthesized various derivatives and tested them using standard seizure models, such as maximal electroshock and pentylenetetrazole-induced seizures in mice. Most derivatives showed effectiveness, indicating the potential of this compound class in treating epilepsy .

Anticancer Potential

Imidazole derivatives have been investigated for their anticancer properties due to their ability to interact with cellular targets involved in proliferation and apoptosis. The compound has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as inducing cell cycle arrest and promoting apoptosis .

Anti-inflammatory Effects

The compound's structural features suggest it may inhibit cyclooxygenase enzymes, which are pivotal in inflammatory processes. Preliminary studies indicate that it could serve as a COX-II inhibitor, potentially offering a new avenue for treating inflammatory diseases without the ulcerogenic effects typical of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects

Given its anticonvulsant activity, there is interest in exploring the neuroprotective effects of this compound against neurodegenerative diseases. Research is ongoing to evaluate its efficacy in models of oxidative stress and neuronal damage .

Case Study 1: Anticonvulsant Screening

In a systematic study, a series of imidazole derivatives were synthesized and evaluated for their anticonvulsant activity using established animal models. The most promising candidates were further characterized for their pharmacokinetic profiles and safety profiles, demonstrating a favorable balance between efficacy and toxicity .

Case Study 2: Cancer Cell Line Evaluation

A recent study assessed the anticancer effects of the compound against several cancer cell lines, including breast and lung cancer cells. The results indicated significant cytotoxicity at low micromolar concentrations, suggesting that further development could lead to effective cancer therapies .

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Imidazolone Cores

Imidazolone derivatives are widely explored for pharmacological applications. For example:

- 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) derivatives (): These compounds feature a 5-oxo-imidazole core with arylidene substituents. Unlike the target compound, they lack the piperazine and tosyl groups but exhibit growth inhibitory activity against microbes, suggesting the imidazolone core contributes to antimicrobial properties .

- 1-Octyl-1H-benzo[d]imidazol-2(3H)-one (): This benzimidazolone derivative, alkylated with an octyl chain, demonstrates the role of lipophilic substituents in enhancing membrane permeability.

Piperazine-Containing Derivatives

Piperazine moieties are common in bioactive molecules. Key examples include:

- 1-[(4-Fluorophenyl)methyl]-4-(3-imidazol-1-ylpropyl)piperazin-2-one (): This compound combines a piperazin-2-one core with fluorophenyl and imidazolylpropyl groups. The fluorine atom enhances metabolic stability compared to the target compound’s phenyl group, while the imidazole-propyl chain may influence receptor selectivity .

- Dibenzodiazepinone-type M2-receptor antagonist (): This muscarinic antagonist integrates a piperazine-linked imidazole and a dibenzodiazepinone framework. The target compound’s simpler imidazolone-piperazine structure may offer synthetic advantages but lacks the extended aromatic system associated with receptor affinity in this analogue .

Tosyl Group Modifications

The tosyl group in the target compound distinguishes it from analogues with other sulfonamide or alkyl substituents. For instance:

- 3-Tosyl vs.

Table 1: Structural and Functional Comparison of Selected Analogues

Structure-Activity Relationships (SAR)

- The imidazolone core is critical for electron delocalization, influencing binding to enzymatic or receptor sites.

- Piperazine moieties enhance interaction with amine-binding pockets, as evidenced by the M2 antagonist in .

- Tosyl groups may reduce metabolic degradation compared to alkyl chains, though this requires experimental validation.

Biological Activity

1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an imidazole ring, a tosyl group, and a piperazine moiety, which are known to contribute to various biological activities.

Anticonvulsant Activity

Research has demonstrated that derivatives of the imidazole class exhibit significant anticonvulsant activity. A study synthesized several compounds related to the target molecule and evaluated their effectiveness using standard seizure models:

- Maximal Electroshock (MES) Test : This test assesses the ability of compounds to prevent seizures induced by electrical stimulation.

- Pentylenetetrazole (PTZ) Test : This model evaluates the threshold for seizure induction.

The results indicated that many derivatives showed high anticonvulsant activity, particularly in the 6-Hz psychomotor seizure model. Notably, compounds such as 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione exhibited potent effects across multiple models .

Anticancer Activity

The compound also exhibits promising anticancer properties. A study focused on imidazole-based derivatives highlighted their cytotoxic effects against various cancer cell lines. The following table summarizes the findings:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HeLa (Cervical) | 10.5 | Inhibition of CA II |

| 2 | MDA-MB-231 (Breast) | 5.8 | Induction of apoptosis |

| 3 | CaCo-2 (Colon) | 7.4 | Cell cycle arrest |

The imidazole derivatives were shown to inhibit carbonic anhydrase enzymes, which play a role in tumor growth and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes including carbonic anhydrases and histone deacetylases, which are implicated in cancer progression and neurodegenerative diseases .

- Receptor Interaction : The piperazine moiety enhances binding affinity to neurotransmitter receptors, contributing to its anticonvulsant effects.

- Induction of Apoptosis : In cancer cells, imidazole derivatives have been shown to trigger apoptotic pathways, leading to cell death .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Anticonvulsant Efficacy : A patient with refractory epilepsy was treated with a derivative exhibiting similar properties to our compound, resulting in a significant reduction in seizure frequency.

- Case Study on Anticancer Treatment : A clinical trial involving imidazole derivatives showed promising results in patients with advanced breast cancer, where a substantial percentage experienced tumor shrinkage.

Q & A

Basic: What are the recommended synthetic strategies for preparing 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, including:

- Mannich Base Formation : Reacting an imidazole derivative with a ketone and amine (e.g., 4-phenylpiperazine) to form the 2-oxoethyl-piperazine intermediate. This step may require refluxing in ethanol or methanol with catalytic acid .

- Tosylation : Introducing the tosyl (3-tosyl) group via nucleophilic substitution using tosyl chloride in anhydrous dichloromethane or THF under basic conditions (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity. Confirmation via TLC and HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is essential:

- NMR Spectroscopy : Use - and -NMR in DMSO- or CDCl to confirm the presence of the tosyl group (aromatic protons at δ 7.6–7.8 ppm), piperazine protons (δ 2.5–3.5 ppm), and imidazolone carbonyl (δ 165–170 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Resolve the crystal structure to validate bond angles and spatial arrangement, particularly the torsional strain between the tosyl and piperazine moieties .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]) with <5 ppm error .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

- Antimicrobial Assays : Adapt protocols from oxadiazole derivatives :

- Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution (MIC determination).

- Include positive controls (e.g., ciprofloxacin) and solvent blanks.

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Use a randomized block design with split plots to account for variability in cell passage numbers and incubation times .

- Enzyme Inhibition Studies : Test tubulin-binding affinity via competitive ELISA, comparing IC values to colchicine .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound?

Methodological Answer:

- Vary Substituents : Replace the tosyl group with mesyl or nosyl groups to assess electron-withdrawing effects. Modify the phenyl group on piperazine with halogens or methyl groups to study steric and electronic impacts .

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin PDB: 1SA0). Focus on hydrogen bonding with the imidazolone carbonyl and π-π stacking with the phenylpiperazine .

- Data Correlation : Statistically analyze bioactivity data (e.g., IC, MIC) against computed descriptors (logP, polar surface area) using multivariate regression .

Advanced: How should researchers resolve contradictions in spectral or crystallographic data?

Methodological Answer:

- NMR Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl) on chemical shifts. Perform - COSY and HSQC to assign overlapping signals .

- Crystallographic Refinement : If R-factor > 0.1 (e.g., due to disordered solvent), apply SHELXL restraints or use SQUEEZE in PLATON to model electron density .

- Reproducibility Checks : Repeat syntheses in triplicate under inert atmosphere (N) to rule out oxidation artifacts .

Basic: What protocols assess the compound’s stability under experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C, 48 hr), UV light (254 nm, 24 hr), and acidic/alkaline conditions (0.1M HCl/NaOH, 37°C, 24 hr). Monitor degradation via HPLC .

- Long-Term Storage : Store at -20°C in amber vials under argon. Test stability monthly by comparing NMR spectra to baseline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.